Ethyl [(7-chloroquinolin-4-yl)thio]acetate
Overview
Description
Ethyl [(7-chloroquinolin-4-yl)thio]acetate (ECQTA) is an organic compound with a unique structure, consisting of an ethyl ester of a quinoline and thioacetate moieties. It is a colorless and odorless solid at room temperature and has a wide range of applications in scientific research. ECQTA is a versatile molecule that can be used in a variety of laboratory experiments, including synthesis and biochemical studies.
Scientific Research Applications
Antimicrobial Activity
Ethyl [(7-chloroquinolin-4-yl)thio]acetate derivatives have been explored for their antimicrobial properties. For instance, compounds synthesized from hydroxyquinoline and ethyl chloroacetate, further treated to produce various derivatives, exhibited significant inhibition of bacterial and fungal growth, highlighting their potential as antimicrobial agents (Ahmed et al., 2006). Similarly, new quinazolines synthesized for antimicrobial purposes showed promising results against bacteria like Escherichia coli, Staphylococcus aureus, and fungi such as Candida albicans, Aspergillus niger, and Aspergillus clavatus, indicating a broad spectrum of antimicrobial activity (Desai et al., 2007).
Cytotoxic Activity and Cancer Research
The ethyl [(7-chloroquinolin-4-yl)thio]acetate scaffold has also found applications in cancer research. Derivatives synthesized using the S-arylation method showed potent cytotoxic activity against various human cancer cell lines, including cervical, lung, and breast cancer cells, suggesting potential for anticancer therapy (Riadi et al., 2021). Another study focused on compounds with moderate cytotoxic activity against leukemia and breast cancer cell lines, further contributing to the compound's potential in cancer treatment strategies (Nguyen et al., 2019).
Antioxidant Properties
Research into the antioxidant properties of ethyl [(7-chloroquinolin-4-yl)thio]acetate derivatives has shown promising results. Specifically, derivatives synthesized for their antioxidant capabilities demonstrated the ability to reduce lipid peroxidation levels and scavenge nitric oxide, suggesting a role in oxidative stress mitigation (Saraiva et al., 2015).
Molecular Structure and Characterization
Detailed molecular characterization of ethyl [(7-chloroquinolin-4-yl)thio]acetate and its derivatives has provided insights into their structural properties and potential interactions. Studies involving crystal structure, Hirshfeld surface analysis, and DFT studies have elucidated the molecular basis for the observed biological activities, aiding in the design of more effective derivatives (Baba et al., 2019).
properties
IUPAC Name |
ethyl 2-(7-chloroquinolin-4-yl)sulfanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-13(16)8-18-12-5-6-15-11-7-9(14)3-4-10(11)12/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHUMCXVZGTTBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C2C=CC(=CC2=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [(7-chloroquinolin-4-yl)thio]acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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